molecular formula C12H15Cl2N3O2 B14071141 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene CAS No. 885270-19-9

1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene

Cat. No.: B14071141
CAS No.: 885270-19-9
M. Wt: 304.17 g/mol
InChI Key: GWMGBIMAXUZCFU-UHFFFAOYSA-N
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Description

1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is a heterocyclic organic compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol. It is primarily used in research and experimental applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene typically involves the reaction of 2,6-dichloroaniline with tert-butyl carbamate in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the process may require heating to facilitate the reaction

Chemical Reactions Analysis

1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively studied.

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Limited industrial applications, primarily in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of protein structures or inhibition of enzyme activity. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

1-Boc-amino-4-carbamimidoyl-2,6-dichloro-benzene can be compared with similar compounds like:

  • 1-Boc-amino-4-carbamimidoyl-2,6-difluoro-benzene
  • 1-Boc-amino-4-carbamimidoyl-2,6-dibromo-benzene

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that make it valuable for specific research purposes.

Properties

CAS No.

885270-19-9

Molecular Formula

C12H15Cl2N3O2

Molecular Weight

304.17 g/mol

IUPAC Name

tert-butyl 3-amino-4-carbamimidoyl-2,6-dichlorobenzoate

InChI

InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)7-6(13)4-5(10(16)17)9(15)8(7)14/h4H,15H2,1-3H3,(H3,16,17)

InChI Key

GWMGBIMAXUZCFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C(=C1Cl)N)C(=N)N)Cl

Origin of Product

United States

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